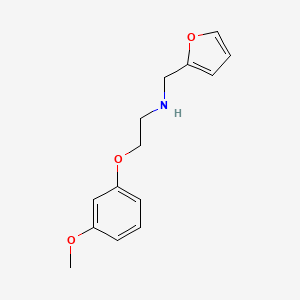![molecular formula C12H20N2O2 B7463575 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one
Vue d'ensemble
Description
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one, also known as oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the Belgian pharmaceutical company UCB. Oxiracetam is known for its cognitive-enhancing properties and has been widely studied for its potential therapeutic applications in treating cognitive impairment and neurodegenerative diseases.
Applications De Recherche Scientifique
Quantum Chemical Properties : A study investigated the quantum chemical properties of similar pyrrolidinones using DFT and quantum chemical calculations. This research provides insights into the molecular properties such as HOMO, LUMO energy, and molecular densities of these compounds (Bouklah et al., 2012).
Synthesis of Functionalized Compounds : Research focused on synthesizing functionalized pyrrolidines, piperidines, and azepanes from 1-tosyl-2-(trifluoromethyl)aziridine, highlighting the process of generating and alkylating the aziridin-2-yl anion (Dolfen et al., 2014).
Intramolecular Mannich Reaction : A study explored the intramolecular Mannich-type cyclization of 2-oxotryptamine and its derivatives to produce spiro compounds, contributing to the understanding of chemical reactions involving similar structures (Dörnyei et al., 2002).
Tert-amino Effect : Another study reported on the tert-amino effect, focusing on the transformation of acrylonitrile derivatives and the production of fused 2-benzazepine derivatives, relevant to compounds with a similar pyrrolidinyl structure (Gorulya et al., 2011).
Photophysical Properties : The photophysical behavior of a 4-aza-indole derivative was studied, providing insights into solvatochromism behavior and potential applications in labeling agents and sensors (Bozkurt & Doğan, 2018).
Antiviral Activity : A novel compound demonstrated potent antiviral activity against human rhinovirus, showcasing the potential therapeutic applications of related compounds (Patick et al., 2005).
Thermal Elimination Studies : The study of thermal elimination of carbonyl sulfide from O-aryl thionocarbonates of pyrrolidine and related compounds adds to the understanding of chemical reactions and stability (Sakanoue et al., 1990).
Synthesis and Biological Evaluation : Research on the synthesis and biological evaluation of jahanyne analogs, focusing on cell cycle arrest inducers, has implications for the development of cancer therapies (Ye et al., 2020).
Propriétés
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-6-2-1-3-9-14(11)10-12(16)13-7-4-5-8-13/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUUOBRIJYXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



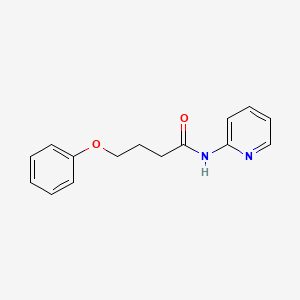
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
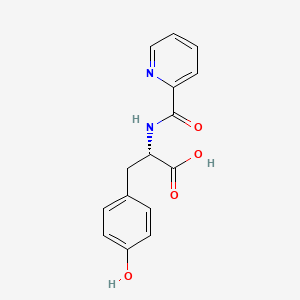
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
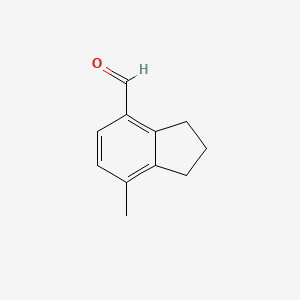
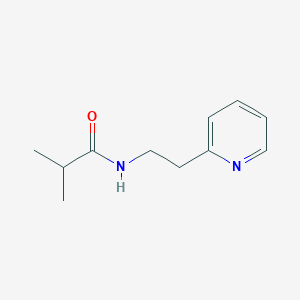
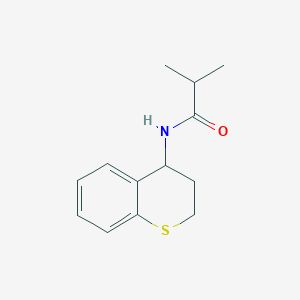
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)

